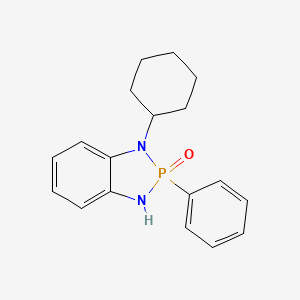
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, is a derivative of hydantoin, a heterocyclic organic compound Hydantoins are known for their diverse biological and pharmacological activities, making them significant in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the cyclization of ureido derivatives of amino esters. For 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-hydantoin, the process may involve the reaction of an appropriate amino ester with chloromercuri reagents under controlled conditions. Mechanochemical methods, such as ball-milling, can also be employed to prepare hydantoin derivatives, offering an eco-friendly and efficient approach .
Industrial Production Methods
Industrial production of hydantoin derivatives often utilizes large-scale mechanochemical processes or solution-phase synthesis. These methods ensure high yields and purity of the final product. The use of non-conventional activation techniques, such as mechanochemistry, has gained popularity due to its sustainability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, can undergo various chemical reactions, including:
Substitution Reactions: The chloromercuri group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and chemical properties.
Cyclization: The hydantoin ring can undergo cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include chloromercuri compounds, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various functionalized hydantoin derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of hydantoin, 3-(3-(chloromercuri)-2-methoxypropyl)-1-methyl-, involves its interaction with specific molecular targets and pathways. The chloromercuri group can interact with biological molecules, potentially disrupting their normal functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core.
Ethotoin: Another anticonvulsant with a similar structure.
Nilutamide: An androgen receptor antagonist with a hydantoin scaffold .
Uniqueness
This differentiates it from other hydantoin derivatives, which may lack such functional groups .
Eigenschaften
CAS-Nummer |
3367-28-0 |
|---|---|
Molekularformel |
C8H13ClHgN2O3 |
Molekulargewicht |
421.24 g/mol |
IUPAC-Name |
chloro-[2-methoxy-3-(3-methyl-2,5-dioxoimidazolidin-1-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-6(13-3)4-10-7(11)5-9(2)8(10)12;;/h6H,1,4-5H2,2-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
DVCUEBLYZSYOAH-UHFFFAOYSA-M |
Kanonische SMILES |
CN1CC(=O)N(C1=O)CC(C[Hg]Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane}](/img/structure/B14171952.png)
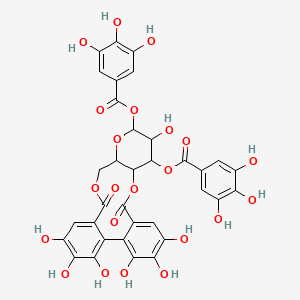
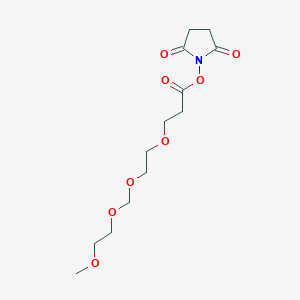
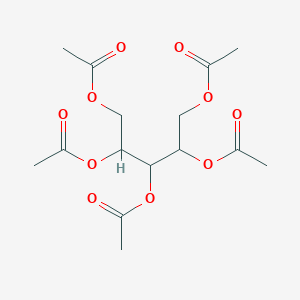

![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
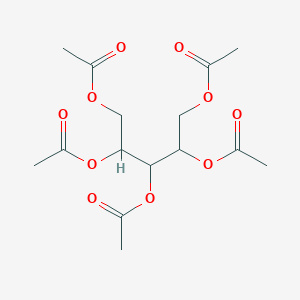
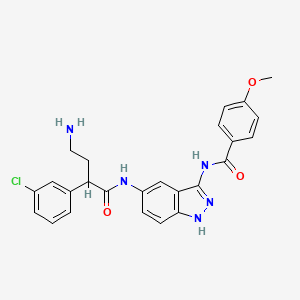

![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)
![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)
![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)

